Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate
Overview
Description
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Synthesis Analysis
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This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound. This can provide information on the arrangement of atoms in the molecule and any functional groups present.Chemical Reactions Analysis
This would look at the reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, or reactions under different conditions of temperature and pressure.Physical And Chemical Properties Analysis
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Chemical Transformations and Synthesis
Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate is involved in various chemical transformations, particularly in the context of organic synthesis. For instance, Yakushijin et al. (1982) explored the thermal and photochemical decompositions of methyl 5-[2-(2-azidophenyl) ethyl]-2-furoate, leading to the formation of pyrroloquinoline derivatives and other complex organic structures (Yakushijin, Tsuruta, & Furukawa, 1982). Similarly, Fu et al. (2011) investigated the palladium-catalyzed direct arylation of methyl 2-furoate, demonstrating its utility as a substitute for furan in the synthesis of poly-arylated furans (Fu & Doucet, 2011).
Biochemical Studies
In the realm of biochemistry, Moreno-Vargas et al. (2003) synthesized derivatives of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-2-methyl-3-furoic acid, including ethyl 5-[(1'R)-1',4'-dideoxy-1',4'-imino-D-erythrosyl]-2-methyl-3-furoate. These derivatives were evaluated for their inhibitory activities against various glycosidases, offering new insights into selective enzyme inhibition (Moreno-Vargas, Robina, Demange, & Vogel, 2003).
Material Science
In the field of materials science, Pacheco et al. (2015) explored the use of molecular sieves in catalyzing reactions between ethylene and various furans, including methyl 5-(methoxymethyl)-furan-2-carboxylate. This research is pertinent for the production of biobased terephthalic acid precursors, a crucial component in renewable PET production (Pacheco, Labinger, Sessions, & Davis, 2015).
Corrosion Inhibition Studies
In another study, Khaled (2010) assessed the effectiveness of furan derivatives, including methyl 2-furoate and ethyl 2-furoate, as corrosion inhibitors for mild steel in an acidic environment. This research contributes to understanding the mechanisms of corrosion inhibition and the development of more effective protective coatings (Khaled, 2010).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
ethyl 5-(6-methylpyridin-3-yl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNMXXSWKMMRTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CN=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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